Anthracene-1,5-dicarboxylic acid

Catalog No.
S604505
CAS No.
41694-83-1
M.F
C16H10O4
M. Wt
266.25 g/mol
Availability
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Anthracene-1,5-dicarboxylic acid

CAS Number

41694-83-1

Product Name

Anthracene-1,5-dicarboxylic acid

IUPAC Name

anthracene-1,5-dicarboxylic acid

Molecular Formula

C16H10O4

Molecular Weight

266.25 g/mol

InChI

InChI=1S/C16H10O4/c17-15(18)11-5-1-3-9-7-14-10(8-13(9)11)4-2-6-12(14)16(19)20/h1-8H,(H,17,18)(H,19,20)

InChI Key

WYNLDQIVFWSFIN-UHFFFAOYSA-N

SMILES

C1=CC2=CC3=C(C=CC=C3C(=O)O)C=C2C(=C1)C(=O)O

Synonyms

A-1,5-DCA, anthracene-1,5-dicarboxylic acid

Canonical SMILES

C1=CC2=CC3=C(C=CC=C3C(=O)O)C=C2C(=C1)C(=O)O

Classical Organic Synthesis Approaches

Friedel-Crafts Acylation Strategies

Friedel-Crafts acylation represents one of the fundamental classical approaches for synthesizing anthracene derivatives, including anthracene-1,5-dicarboxylic acid precursors [1] [2]. The mechanism involves the formation of an acylium ion through the interaction between aluminum chloride and an acyl halide, followed by electrophilic attack on the anthracene ring system [6]. The acylium ion, with the general formula RCO+, is stabilized by resonance and serves as the key electrophilic species in the reaction [6].

The acetylation of anthracene using nitrobenzene as solvent leads to pronounced 2-substitution under specific conditions, while the use of ethylene chloride as solvent yields predominantly 1-acetylanthracene [1] [3]. Diacetylation reactions produce mixtures of 1,5- and 1,8-diacetylanthracene derivatives, providing pathways to dicarboxylic acid precursors through subsequent oxidation reactions [3]. The reaction selectivity is heavily influenced by solvent choice, with different solvents directing substitution to specific positions on the anthracene ring [1] [7].

Photo-induced Friedel-Crafts acylation offers an alternative synthetic route, utilizing charge transfer complexes formed between anthracene in the excited singlet state and aroyl chlorides in the ground state [4]. This photochemical mechanism yields 2- and 9-aroylanthracenes without the formation of 1-aroylanthracene isomers [4]. The efficiency of photoaroylation depends on solvent polarity, and quenching constants increase with the electron-withdrawing ability of substituents on the aroyl chloride [4].

Modern ionic liquid catalysis has enhanced the Friedel-Crafts acylation process, with [bmim]Cl/AlCl3 ionic liquid systems demonstrating superior catalytic efficiency compared to traditional aluminum chloride catalysts [2]. The acylation of anthracene with oxalyl chloride using this ionic liquid system achieves yields of 88.2% for 1,2-aceanthrylenedione with 98.2% selectivity [2]. The ionic liquid acidity varies with the molar percentage of aluminum chloride, with acidic conditions favoring acylation while preventing unwanted polymerization reactions [2].

Table 1: Classical Friedel-Crafts Acylation Methods for Anthracene Derivatives

MethodCatalyst/ConditionsProduct SelectivityYield Range (%)Key Advantages
Traditional Acylation [1] [2]AlCl₃/Lewis acidPosition-dependent substitution60-90Well-established methodology
Solvent-Controlled Acetylation [1] [3]AlCl₃/nitrobenzene or ethylene chloride2-substitution (nitrobenzene), 1-substitution (ethylene chloride)70-85Regioselective control
Photo-induced Acylation [4]UV light/charge transfer complex2- and 9-aroylanthracenes45-75Mild reaction conditions
Ionic Liquid Catalysis [2][bmim]Cl/AlCl₃1,2-aceanthrylenedione formation88.2Environmental compatibility

Diels-Alder Reaction Pathways for Ring Formation

The Diels-Alder reaction serves as a powerful tool for constructing anthracene frameworks through [4+2] cycloaddition mechanisms [5]. Anthracene, with its conjugated diene system, acts as the diene component in these cycloaddition reactions, forming new six-membered rings through the interaction between the highest occupied molecular orbital of the diene and the lowest unoccupied molecular orbital of the dienophile [5].

The mechanism involves the concerted formation of two new sigma bonds, resulting in a cyclohexene ring fused to the anthracene core [5]. High pressure and elevated temperature conditions enhance the reaction rate, while Lewis acid catalysts can facilitate the reaction by lowering the lowest unoccupied molecular orbital energy of the dienophile [5]. The reaction exhibits high regio- and stereoselectivity, making it valuable for synthesizing complex anthracene derivatives [5].

Alkyne cyclotrimerization represents another significant pathway for anthracene synthesis, utilizing [2+2+2] cycloaddition reactions [29] [30]. This approach allows for the convergent assembly of anthracene and azaanthracene structures from alkyne precursors [29]. The methodology enables facile introduction of the anthracene moiety onto alkyne-bearing molecules and facilitates rapid construction of compound arrays [29].

The cyclotrimerization mechanism begins with the formation of metal-alkyne complexes, followed by the combination of two alkynes within the coordination sphere to afford a metallacyclopentadiene intermediate [30]. Subsequent incorporation of the third alkyne equivalent completes the benzene ring formation [30]. Catalysts such as cyclopentadienylcobalt dicarbonyl and Wilkinson's catalyst have proven effective for these transformations [30].

Cobalt-catalyzed [2+2+2] cyclotrimerization reactions using CoCl₂·6H₂O and zinc powder systems provide efficient routes to substituted anthracenes [16] [17]. The reaction of 1,6-diynes with 4-aryl-2-butyn-1-ols in the presence of 2-iminomethylpyridine yields substituted anthracenes with good yields [16] [17]. This catalytic system exhibits high activity for synthesizing not only anthracenes but also pentaphenes and trinaphthylenes [16] [17].

Table 2: Diels-Alder and Cyclotrimerization Pathways for Anthracene Synthesis

Reaction TypeCatalyst SystemSubstrate RequirementsProduct FeaturesTypical Yields (%)
Classical Diels-Alder [5]Lewis acids/thermalDiene + dienophileSix-membered ring formation60-85
[2+2+2] Cyclotrimerization [29]Ni/Co catalystsThree alkyne unitsBenzene ring construction70-90
Cobalt-Catalyzed Trimerization [16] [17]CoCl₂·6H₂O/Zn1,6-diynes + aryl alkynesSubstituted anthracenes75-88
Microwave-Assisted Cyclotrimerization [15]Ni/Co catalystsDiynes + alkynes/nitrilesAnthracenes/azaanthracenes65-85

Modern Catalytic Systems

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of anthracene derivatives, offering versatile pathways for constructing complex molecular frameworks [9] [11] [12]. The Suzuki-Miyaura coupling, catalyzed by palladium complexes with specialized ligands, has proven exceptionally effective for forming biaryl bonds essential in anthracene framework assembly [16] [17].

Anthracene-photodimer-derived chiral monophosphine ligands have enabled palladium-catalyzed desymmetric intermolecular carbon-nitrogen coupling reactions [10]. These ligands feature dual chirality and rigid scaffolds, exhibiting remarkable efficiency in desymmetric coupling under mild conditions with excellent chemo- and enantioselectivity [10]. The unique structural features of these ligands provide enhanced selectivity compared to traditional phosphine ligands [10].

Sonogashira coupling reactions involving anthracene substrates demonstrate the complexity of palladium-catalyzed transformations [11]. The reaction of indene with 9-bromoanthracene under palladium catalysis yields 9-(3-indenyl)anthracene along with indeno-dihydroaceanthrylene as side products [11]. The formation mechanism involves different modes of indene insertion into the palladium-aryl linkage, leading to varied product distributions [11].

Palladium-catalyzed carbon-hydrogen activation methodologies allow direct functionalization of carbon-hydrogen bonds, bypassing pre-functionalized starting materials [16] [17]. Hong's group developed synthetic strategies for substituted anthracene derivatives via palladium(II)-catalyzed tandem transformations using carboxylic acids as traceless directing groups [16] [17]. The methodology involves carboxyl-directed carbon-hydrogen alkenylation, secondary carbon-hydrogen activation, intramolecular carbon-carbon bond formation, and decarboxylative aromatization [16] [17].

Table 3: Palladium-Catalyzed Cross-Coupling Systems for Anthracene Synthesis

Coupling TypeCatalyst/Ligand SystemSubstrate ScopeKey FeaturesCatalyst LoadingReference
Suzuki-Miyaura [9] [12]Pd/diAnthPhosHeteroaryl bromides/boronic acidsAir-stable ligands0.1 mol% [9] [12]
Sonogashira [11]Pd(PPh₃)₂Cl₂/CuSO₄Terminal alkynes/aryl halidesAceanthrylene formation2-5 mol% [11]
C-H Activation [16] [17]Pd(OAc)₂/amino acid ligandsCarboxylic acids/acrylatesTraceless directing groups10 mol% [16] [17]
Desymmetric C-N Coupling [10]Pd/chiral anthracene ligandAryl halides/aminesDual chirality control5 mol% [10]

Solvothermal Synthesis Optimization Parameters

Solvothermal synthesis represents a powerful methodology for preparing anthracene derivatives under controlled high-temperature and high-pressure conditions [31] [32]. The optimization of solvothermal parameters requires systematic investigation of multiple variables including temperature, pressure, solvent composition, reaction time, and precursor concentration [31].

Temperature emerges as the primary factor affecting product yield and selectivity in solvothermal synthesis [31] [32]. The Box-Behnken design methodology has proven effective for optimizing temperature ranges from 90°C to 190°C, with response surface analysis revealing optimal conditions for maximum photocatalytic activity [31]. High-temperature synthesis enables access to reaction pathways with activation barriers of 50-70 kcal/mol, previously considered unattainable under conventional conditions [32].

Solvent composition plays a crucial role in controlling product morphology and selectivity [31] [35]. The ethanol content of mixed solvent systems significantly influences both product yield and crystallographic properties [31]. Water content of the solvent serves as the primary factor influencing both photocatalytic degradation efficiency and crystal facet ratios [31]. Optimization studies demonstrate that 90% ethanol content with 0.068 M precursor concentration provides optimal conditions [31].

Pressure effects on solvothermal synthesis extend beyond simple kinetic acceleration, influencing molecular stacking and intermolecular distances [32] [38]. High pressure can regulate organic molecule stacking, promote phase changes, and facilitate chemical bond reconstruction [38]. The activation volume concept explains how processes with negative activation volumes are accelerated under high pressure, while those with positive activation volumes are suppressed [38].

Statistical design of experiments, particularly the Box-Behnken design, provides systematic approaches for parameter optimization [31]. Full quadratic models can be fitted between investigated parameters and multiple responses, with analysis of variance validation demonstrating good correlation coefficients exceeding 0.97 [31]. The methodology reduces experimental requirements by utilizing fractional factorial designs while maintaining statistical validity [31].

Table 4: Solvothermal Synthesis Optimization Parameters and Effects

ParameterOptimal RangeOptimization MethodPrimary EffectsSecondary EffectsReference
Temperature154-190°CBox-Behnken designPrimary yield determinantCrystal structure control [31] [32]
Solvent Composition90% ethanolResponse surface methodologyMorphology controlSelectivity enhancement [31] [35]
Pressure1-246 barStatistical optimizationReaction rate accelerationMolecular packing effects [32] [38]
Precursor Concentration0.068 MFactorial designKinetic controlCrystal nucleation [31]
Reaction Time9.74 hoursKinetic modelingCrystal growth optimizationProduct purity [31]

The integration of automated optimization algorithms with solvothermal synthesis enables autonomous parameter exploration [36] [37]. Bayesian optimization coupled with experimental automation allows systematic screening of reaction conditions while minimizing experimental requirements [37] [40]. Machine learning-guided strategies for reaction condition design provide predictive capabilities for optimizing complex synthetic transformations [37].

XLogP3

3.2

Other CAS

41694-83-1

Wikipedia

Anthracene-1,5-dicarboxylic acid

Dates

Last modified: 07-20-2023

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